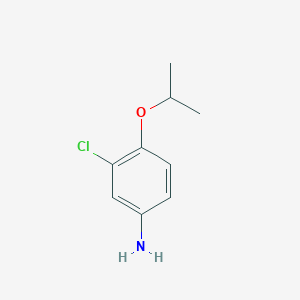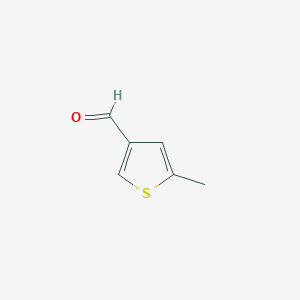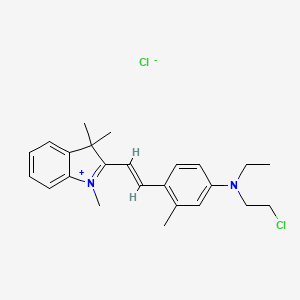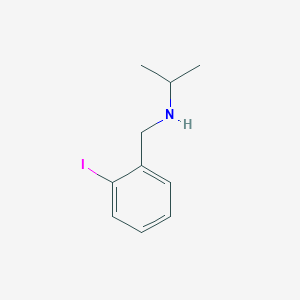
(2-Iodo-benzyl)-isopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-benzyl)-isopropyl-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-benzyl)-isopropyl-amine typically involves the reaction of 2-iodobenzyl alcohol with isopropylamine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of palladium(II) chloride (PdCl2) as a catalyst, copper(I) iodide (CuI) as a co-catalyst, and triethylamine (Et3N) as a base in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-benzyl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding benzyl-isopropylamine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl-isopropylamine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Iodo-benzyl)-isopropyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Iodo-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopropylamine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzyl alcohol: Shares the benzyl and iodine moieties but lacks the isopropylamine group.
Benzyl-isopropylamine: Similar structure but without the iodine atom.
2-Iodoaniline: Contains an iodine atom and an amino group attached to the benzene ring.
Uniqueness
(2-Iodo-benzyl)-isopropyl-amine is unique due to the combination of the iodine atom and the isopropylamine group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.
Properties
IUPAC Name |
N-[(2-iodophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRNDDHECCPFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
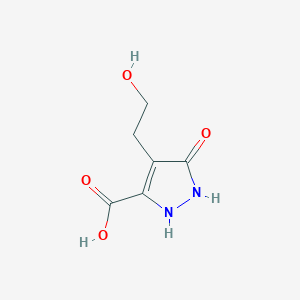
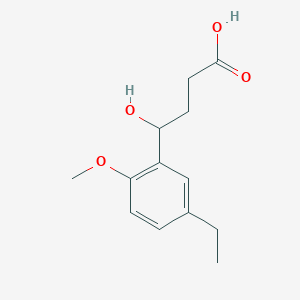
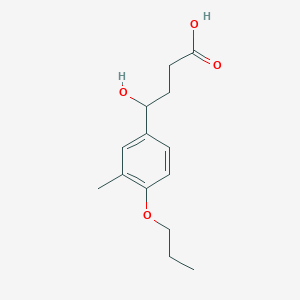

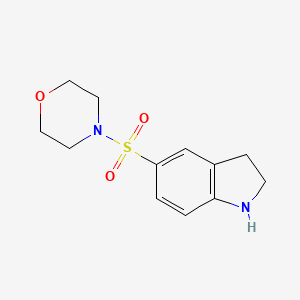
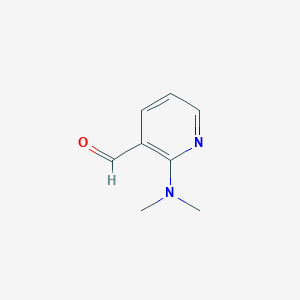
![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)
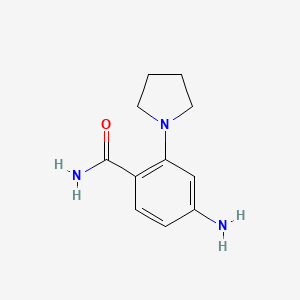
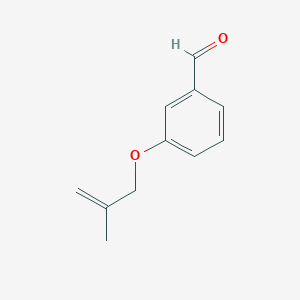
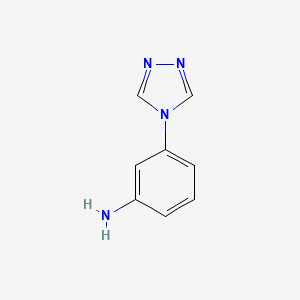
![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)
